![molecular formula C10H8O4 B074968 4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione CAS No. 1204-38-2](/img/structure/B74968.png)
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione is a heterocyclic compound with the molecular formula C10H8O4 and a molecular weight of 192.1681 . This compound is characterized by its unique structure, which includes two fused pyran rings with two ketone groups at positions 2 and 5, and methyl groups at positions 4 and 7 . It is also known by other names such as this compound .
Vorbereitungsmethoden
The synthesis of 4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione can be achieved through various methods. . This method typically involves the use of dienones as starting materials, which undergo cyclization to form the desired pyran structure. Reaction conditions may vary, but thermal and microwave conditions have been explored . Additionally, the use of ionic liquids as solvents has been studied to optimize the reaction conditions .
Analyse Chemischer Reaktionen
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols . Major products formed from these reactions depend on the specific conditions and reagents used, but can include substituted pyran derivatives and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Industrially, it is used in the production of various fine chemicals and as an intermediate in organic synthesis .
Wirkmechanismus
The mechanism of action of 4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione can be compared with other similar compounds such as 3,4-dihydro-2H-pyran and 2H,5H-Pyrano3,2-cbenzopyran-5-one . These compounds share similar structural features, such as the presence of pyran rings, but differ in their substitution patterns and functional groups . The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
1204-38-2 |
---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
4,7-dimethylpyrano[3,2-c]pyran-2,5-dione |
InChI |
InChI=1S/C10H8O4/c1-5-3-8(11)14-7-4-6(2)13-10(12)9(5)7/h3-4H,1-2H3 |
InChI-Schlüssel |
CLRUUBUGHDOXCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=O)OC(=C2)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C(=O)OC(=C2)C |
Key on ui other cas no. |
1204-38-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.